molecular formula C16H21ClN2O4S2 B1198372 Almarl CAS No. 41287-43-8

Almarl

Cat. No. B1198372
CAS RN: 41287-43-8
M. Wt: 404.9 g/mol
InChI Key: CKQHXOCXLJZGSX-UHFFFAOYSA-N
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Description

Almarl, also known as Arotinolol, is an alpha- and beta-receptor blocker developed in Japan . It is a thiopropanolamine with a tertiary butyl moiety . It has been studied for its potential to be an antihypertensive therapy . Artinolol is being developed by Sumitomo Pharmaceutical Co., Ltd. and it is currently under clinical trials .


Molecular Structure Analysis

The molecular formula of Almarl is C15H21N3O2S3 . It is a thiopropanolamine with a tertiary butyl moiety . The stereospecificity of arotinolol is very important for its pharmacokinetic characteristics .

Scientific Research Applications

  • Migraine Prophylaxis : Almarl has been studied for its effectiveness in reducing the frequency and severity of migraine attacks. A study with 35 migraine patients showed that Almarl significantly reduced the attack frequency and severity after four weeks of treatment, with a total effective rate of 68.5% (Geng Tong, 2002).

  • Treatment of Hypertension : Another study compared the efficacy of Almarl with Plendil in treating patients with essential hypertension. Almarl was found to be effective in lowering blood pressure and was well-tolerated, with significant improvements in blood pressure, QT dispersion, and heart rate compared to Plendil (Wang Ya, 2002).

  • Antihypertensive Effects : Arotinolol, also known as Almarl, was studied for its use in migraine prophylaxis. In this open trial, 53 patients received a daily oral dose of Arotinolol, showing potential benefits for migraine sufferers (M. Nagamatsu, J. Teramoto, Arata Nagasawa, 1989).

Mechanism of Action

Almarl binds to the β1-, β2- and α1- adrenergic receptor sites with a very high affinity . The elucidated mechanism of action seems to be the result of a reduction in the cardiac output via the β-blockade and an additional inhibition of the counter-regulatory increase in peripheral resistance mediated by the α-blockade .

Safety and Hazards

Almarl has been studied for its safety and efficacy in treating hypertension . The meta-analysis compared the efficacy and safety of arotinolol with other common antihypertensive drugs, including enalapril, felodipine, imidapril, cilinidipine, metroprolol and atenolol . Results indicated that there were no evidence for differences in safety and efficacy .

Future Directions

Almarl has been studied for other functions like tremor control for patients with Parkinson disease and it is currently in clinical trials for its use in the control of blood pressure and heart rate . As research progresses, new uses and potential improvements for Almarl may be discovered.

properties

IUPAC Name

7-chloro-4-[5-(2-sulfosulfanylethylamino)pentoxy]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4S2/c17-13-4-5-14-15(12-13)19-8-6-16(14)23-10-3-1-2-7-18-9-11-24-25(20,21)22/h4-6,8,12,18H,1-3,7,9-11H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQHXOCXLJZGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)OCCCCCNCCSS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194210
Record name Almarl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Almarl

CAS RN

41287-43-8
Record name Almarl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041287438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Almarl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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